二甲氨基-间甲苯基-乙酸

描述

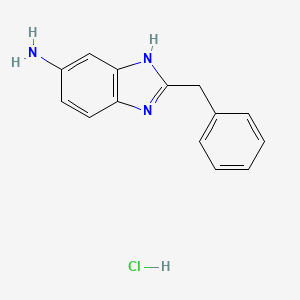

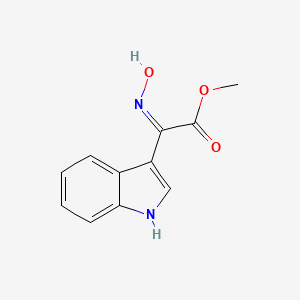

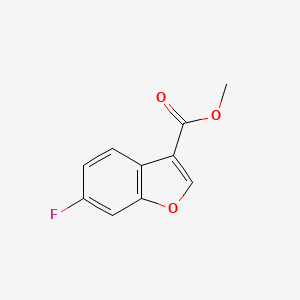

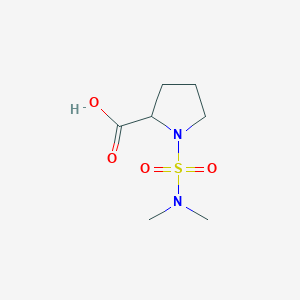

Dimethylamino-m-tolyl-acetic acid is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 . It contains a total of 29 bonds, including 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic tertiary amine, and 1 hydroxyl group .

Molecular Structure Analysis

The structure data file (SDF/MOL File) of Dimethylamino-m-tolyl-acetic acid contains information about the atoms, bonds, connectivity, and coordinates of the molecule. It can be imported to most of the chemistry software for further analysis .Physical and Chemical Properties Analysis

Dimethylamino-m-tolyl-acetic acid is recommended to be stored at room temperature . The impact of temperature on the protonation degree of related compounds, DMAP derivatives, has been studied .科学研究应用

钢铁和铝的腐蚀控制

二甲氨基-间甲苯基-乙酸作为甘氨酸衍生物合成,已用于控制低碳钢和铝等金属的腐蚀。研究表明,它在钢的浓 H2SO4 溶液中和铝的 KSCN 溶液中均有效。该化合物作为腐蚀抑制剂,其效率随浓度和温度而变化,表明存在物理吸附特性。这种应用在金属耐久性至关重要的行业中非常重要 (Amin, 2011) (Amin, 2010)。

药物化学中的光氧化还原催化

该化合物的部分在药物化学中因其在光氧化还原催化中的作用而受到认可。它加速了 N,N-二甲氨基苯基衍生物的 N-脱甲基化,这是药物化合物合成和修饰中的一个关键过程。该应用对于药物开发和大规模工业生产至关重要 (Wu 等,2017)。

农业除草剂相互作用

在农业中,该化合物的二甲胺盐,特别是与其他除草剂的相互作用,已得到研究。研究重点在于了解它如何影响植物中其他化合物的吸收和转运,从而深入了解除草剂组合的协同或拮抗作用 (Olson & Nalewaja, 1982)。

有机合成中的催化

该化合物在有机合成反应中作为催化剂,例如酯水解。它的二甲氨基起着通过分子内通用碱催化等机制提高反应速率的作用,这对于合成各种有机化合物至关重要 (Gruhn & Bender, 1975)。

药物降解研究

在药物研究中,二甲氨基-间甲苯基-乙酸衍生物已用于分析应激条件下的药物降解。这项研究有助于了解药物的稳定性和分解途径,这对于药物的安全性和有效性至关重要 (Mahajan 等,2012)。

生态影响评估

该化合物的生态影响,特别是作为水生除草剂,已得到评估。研究包括研究其对池塘生态系统的影响,这对于了解其使用的环境安全性和生态后果至关重要 (Boyle, 1980)。

作用机制

Target of Action

Dimethylamino-m-tolyl-acetic acid, like many indole derivatives, is known to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For example, some indole derivatives have been shown to inhibit the activity of certain enzymes, thereby disrupting the normal functioning of cells .

Biochemical Pathways

The biochemical pathways affected by Dimethylamino-m-tolyl-acetic acid are likely to be diverse, given the broad range of biological activities associated with indole derivatives . These could potentially include pathways related to inflammation, cancer, viral infections, and more .

Pharmacokinetics

It is known that the bioavailability of a compound can be influenced by factors such as its chemical structure, formulation, route of administration, and the individual’s physiological condition .

Result of Action

The molecular and cellular effects of Dimethylamino-m-tolyl-acetic acid’s action are likely to be diverse, reflecting its potential to interact with multiple targets and affect a variety of biochemical pathways . These effects could potentially include changes in cell signaling, gene expression, enzyme activity, and more .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Dimethylamino-m-tolyl-acetic acid. For example, factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its ability to interact with its targets . Additionally, lifestyle factors such as diet and physical activity can influence an individual’s response to the compound .

生化分析

Biochemical Properties

The specific biochemical properties of Dimethylamino-m-tolyl-acetic acid are not well-documented in the literature. It is known that acetic acid derivatives can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can be influenced by the specific functional groups present in the compound .

Cellular Effects

Acetic acid derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Acetic acid derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors .

Subcellular Localization

The subcellular localization of a compound can affect its activity or function, and can be directed by targeting signals or post-translational modifications .

属性

IUPAC Name |

2-(dimethylamino)-2-(3-methylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8-5-4-6-9(7-8)10(11(13)14)12(2)3/h4-7,10H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBABJNHFWCOFLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C(=O)O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。